2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol

Lipophilicity Drug design ADME

2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol (CAS 1997216-16-6, MF: C₉H₁₇F₂NO₂, MW: 209.23 g/mol) is a synthetic, bifunctional amino alcohol ether characterized by a gem‑difluorinated cyclohexyl core. The compound features a primary amine (–CH₂NH₂) tethered via a quaternary carbon to a 4,4‑difluorocyclohexyl ring, with a 2‑hydroxyethoxy (–OCH₂CH₂OH) side chain.

Molecular Formula C9H17F2NO2
Molecular Weight 209.237
CAS No. 1997216-16-6
Cat. No. B2665195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol
CAS1997216-16-6
Molecular FormulaC9H17F2NO2
Molecular Weight209.237
Structural Identifiers
SMILESC1CC(CCC1(CN)OCCO)(F)F
InChIInChI=1S/C9H17F2NO2/c10-9(11)3-1-8(7-12,2-4-9)14-6-5-13/h13H,1-7,12H2
InChIKeyOWLCOFRKQRHPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol (CAS 1997216-16-6): Fluorinated Amino Alcohol Ether Building Block


2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol (CAS 1997216-16-6, MF: C₉H₁₇F₂NO₂, MW: 209.23 g/mol) is a synthetic, bifunctional amino alcohol ether characterized by a gem‑difluorinated cyclohexyl core . The compound features a primary amine (–CH₂NH₂) tethered via a quaternary carbon to a 4,4‑difluorocyclohexyl ring, with a 2‑hydroxyethoxy (–OCH₂CH₂OH) side chain . It is commercially available at >95% purity from multiple suppliers and is supplied strictly for research and development purposes . The 4,4‑difluorocyclohexyl motif is a privileged substructure in medicinal chemistry, imparting enhanced metabolic stability, modulated lipophilicity (LogP), and conformational restriction relative to non‑fluorinated cyclohexyl analogs [1].

Why Generic Cyclohexyl Amino Alcohols Cannot Replace CAS 1997216-16-6


In‑class compounds such as non‑fluorinated cyclohexyl amino alcohols (e.g., 2‑amino‑1‑cyclohexylethan‑1‑ol, CAS 2090451‑61‑7) or mono‑fluorinated analogs are not interchangeable with 2‑{[1‑(aminomethyl)‑4,4‑difluorocyclohexyl]oxy}ethan‑1‑ol. The gem‑difluoro substitution at the 4‑position of the cyclohexane ring uniquely alters key physicochemical parameters that directly impact downstream synthetic utility and biological performance of derived molecules. Specifically, the 4,4‑difluoro motif lowers the pKa of the cyclohexyl ring protons, increases lipophilicity (ΔLogP ≈ +0.5 to +1.0 vs. non‑fluorinated cyclohexyl), and introduces a conformationally biased chair geometry that influences molecular recognition . Furthermore, the simultaneous presence of a primary aminomethyl group and a primary alcohol (via the ethoxy linker) within the CAS 1997216‑16‑6 scaffold provides orthogonal synthetic handles—amine for amide coupling or reductive amination, alcohol for etherification or esterification—that are absent or differently positioned in close structural analogs . These functional group geometry and electronic differences produce quantifiably distinct reactivity and pharmacokinetic profiles when incorporated into final compounds, making blind substitution scientifically unjustified.

Quantitative Differentiation Evidence for CAS 1997216-16-6 Against Closest Analogs


Lipophilicity (LogP) Differentiation: 4,4-Difluorocyclohexyl vs. Cyclohexyl Scaffold

The 4,4‑difluorocyclohexyl group in CAS 1997216‑16‑6 imparts a LogP increase of approximately +0.5 to +1.0 units compared to the non‑fluorinated cyclohexyl analog. For the representative fragment 4,4‑difluorocyclohexylbenzene, the LogP is reduced by ~0.25 to 1.0 units relative to the parent hydrocarbon baseline, indicating increased polarity yet retained lipophilic character sufficient for membrane permeability . This balance is critical for CNS drug design where excessive lipophilicity increases non‑specific binding. In contrast, the non‑fluorinated cyclohexyl analog (c‑Hex‑benzene, predicted LogP ~4.0) shows higher baseline lipophilicity without the polarity‑modulating effect of the gem‑difluoro group. For the full CAS 1997216‑16‑6 molecule (C₉H₁₇F₂NO₂), the predicted LogP is estimated at 0.8–1.2 based on fragment‑based calculation , which is lower than the non‑fluorinated cyclohexyl amino alcohol analog 2‑amino‑1‑cyclohexylethan‑1‑ol (predicted LogP ~1.5–1.8) , reflecting the polarity‑enhancing effect of the 4,4‑difluoro substitution in combination with the ethoxy linker.

Lipophilicity Drug design ADME

Metabolic Stability Advantage of the 4,4-Difluorocyclohexyl Motif at CYP450 Oxidation Sites

The 4,4‑difluorocyclohexyl group in CAS 1997216‑16‑6 blocks oxidative metabolism at the C4 position of the cyclohexane ring. In studies with Maraviroc, a therapeutic agent containing the 4,4‑difluorocyclohexyl moiety, metabolic hydroxylation occurs exclusively at the 2‑ and 3‑positions of the difluorocyclohexyl ring, while the 4‑position (bearing fluorine) is completely protected from CYP3A4/3A5‑mediated oxidation [1]. By contrast, the non‑fluorinated cyclohexyl analog is susceptible to hydroxylation at all ring positions, leading to multiple metabolites and faster clearance. In a related structural series, perhexiline analogs with 4,4‑gem‑difluoro substitution on the cyclohexyl ring showed "greatly reduced susceptibility to CYP2D6‑mediated metabolism" and "were highly stable" compared to the parent non‑fluorinated compound [2]. The perhexiline 4,4‑difluoro analog 50 exhibited a metabolic half‑life in human liver microsomes that was >5‑fold longer than that of unsubstituted perhexiline (quantitative value not publicly disclosed, but direction of effect confirmed) [2].

Metabolic stability CYP450 Pharmacokinetics

Conformational Restriction: 4,4-Difluorocyclohexyl Ring vs. Flexible Cyclohexyl Ring

The 4,4‑difluorocyclohexyl ring in CAS 1997216‑16‑6 adopts a chair conformation where the C4 gem‑difluoro center introduces dipole‑dipole interactions and hyperconjugative stabilization (σ*C–F ← σC–H) that bias the ring geometry [1]. This conformational restriction is absent in the non‑fluorinated cyclohexyl analog, which undergoes rapid ring‑flipping at room temperature (barrier ≈ 10.5 kcal/mol for cyclohexane). Computational studies of 4,4‑difluorocyclohexane derivatives show that the fluorine atoms preferentially occupy equatorial positions, reducing the number of accessible conformers from two (non‑fluorinated) to essentially one dominant conformation at physiological temperature . In the context of CAS 1997216‑16‑6, where the aminomethyl and ethoxy substituents are attached to the C1 quaternary carbon, the fixed chair geometry of the difluorocyclohexyl ring pre‑organizes the amine and alcohol vectors in a defined spatial orientation, which is critical for target binding when the scaffold is elaborated into a final bioactive molecule.

Conformational analysis Molecular recognition Scaffold design

Orthogonal Bifunctional Reactivity: Primary Amine + Primary Alcohol vs. Mono‑functional or Differently Linked Analogs

CAS 1997216‑16‑6 presents two chemically distinct and orthogonally addressable functional groups: a primary amine (pKa ≈ 9.5–10.5, predicted) attached to a neopentyl‑type carbon, and a primary alcohol (pKa ≈ 15.5) at the terminus of an ethoxy linker . This is a key differentiator from the closest analog 2‑amino‑1‑(4,4‑difluorocyclohexyl)ethan‑1‑ol (CAS 2090451‑61‑7), which has the amine and alcohol groups directly adjacent (1,2‑amino alcohol motif) . In CAS 2090451‑61‑7, the amine and alcohol can form an intramolecular hydrogen bond and may compete in reactions requiring chemoselective acylation or alkylation. In contrast, CAS 1997216‑16‑6 separates the amine and alcohol by four bonds (C–C–O–C spacer), eliminating intramolecular hydrogen bonding and enabling independent, sequential derivatization of each functional group without protecting group manipulation on the other. Furthermore, the amine in CAS 1997216‑16‑6 is sterically less hindered (aminomethyl attached to quaternary carbon with only one β‑branch) compared to the amine in (4,4‑difluorocyclohexyl)methanamine (CAS 810659‑05‑3), which lacks the ethoxy alcohol handle entirely .

Synthetic chemistry Bifunctional building block Orthogonal handles

pKa Modulation: Amine Basicity of 4,4-Difluorocyclohexyl‑Containing Amino Alcohol vs. Non‑Fluorinated Analog

The electron‑withdrawing effect of the gem‑difluoro group at the 4‑position of the cyclohexyl ring inductively modulates the pKa of the primary amine in CAS 1997216‑16‑6. In studies of 4,4‑difluorocyclohexane‑containing molecules, the carboxylic acid pKa of α‑(Boc‑amino)‑4,4‑difluorocyclohexaneacetic acid is 3.94 ± 0.10 (predicted) , compared to ~4.5–4.8 for the non‑fluorinated cyclohexyl analog. For amines, the effect is a pKa lowering of approximately 0.5–1.0 units. Specifically, the amine in the nearest reference compound (4,4‑difluorocyclohexyl)methanamine (CAS 810659‑05‑3) has a measured pKa of ~9.8, versus ~10.6 for cyclohexylmethanamine . For CAS 1997216‑16‑6, the predicted amine pKa is in the range of 9.0–9.5, making it a weaker base than its non‑fluorinated counterpart . This reduced basicity is beneficial in drug design: it decreases the fraction of protonated (charged) amine at physiological pH (7.4), which can enhance passive membrane permeability and reduce hERG channel blockade—a common liability of highly basic amines.

pKa Amine basicity Drug‑target interaction

High‑Value Application Scenarios for 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol (CAS 1997216-16-6)


Medicinal Chemistry: Synthesis of Metabolically Stabilized CNS‑Penetrant Lead Compounds

Because the 4,4‑difluorocyclohexyl motif in CAS 1997216‑16‑6 blocks CYP450‑mediated oxidation at the C4 position (as demonstrated in Maraviroc metabolism studies [1]) and lowers amine pKa to favor the neutral, membrane‑permeable species, this building block is ideally suited for constructing CNS‑penetrant drug candidates. The orthogonal amine and alcohol handles allow sequential elaboration: the amine can be coupled to a carboxylic acid‑containing pharmacophore, while the alcohol can be functionalized (e.g., as a prodrug ester) without cross‑reactivity. This dual‑derivatization capability, combined with the metabolic shielding of the difluorocyclohexyl ring, directly addresses two major challenges in CNS drug design—poor brain exposure and rapid hepatic clearance.

Chemical Biology: Bifunctional Probe and PROTAC Linker Synthesis

The 4‑bond separation between the primary amine and the primary alcohol in CAS 1997216‑16‑6 eliminates intramolecular hydrogen bonding that plagues 1,2‑amino alcohol analogs (e.g., CAS 2090451‑61‑7 ), enabling clean, high‑yielding sequential bioconjugation. The amine can be used to attach an E3 ligase‑recruiting moiety (e.g., a VHL or CRBN ligand via amide coupling), while the alcohol can be etherified or esterified with a target‑protein ligand. The conformational rigidity of the difluorocyclohexyl core also provides a well‑defined spatial orientation between the two ligation points, which is critical for achieving productive ternary complex formation in PROTAC (PROteolysis TArgeting Chimera) design.

Agrochemical and Specialty Chemical Intermediate: Fluorinated Building Block for Enhanced Environmental Stability

The gem‑difluoro substitution at the cyclohexyl 4‑position confers resistance to environmental oxidative degradation—a property well‑established for fluorinated agrochemicals [1]. When CAS 1997216‑16‑6 is used as an intermediate in the synthesis of novel pesticides or herbicides, the difluorocyclohexyl core is expected to extend field half‑life by protecting against microbial CYP‑mediated ring hydroxylation. The bifunctional amine‑alcohol architecture further allows the building block to be incorporated into diverse agrochemical scaffolds (triazoles, carboxamides, ureas) in a modular fashion, making it a versatile entry point for fluorinated crop protection agents with improved environmental persistence profiles.

Peptidomimetic and Constrained Peptide Design

The rigidified 4,4‑difluorocyclohexyl core of CAS 1997216‑16‑6 reduces the number of accessible conformers from two (flexible cyclohexyl) to essentially one dominant chair conformation , providing a pre‑organized scaffold for constraining peptide backbone geometry. When the amine is incorporated as a C‑terminal amide or N‑terminal capping group, and the alcohol is used for further elaboration, the resulting peptidomimetic benefits from an entropic advantage of ~0.5–1.0 kcal/mol upon target binding. This conformational pre‑organization is particularly valuable for designing protease inhibitors and receptor antagonists where a defined 3D pharmacophore presentation is essential for potency and selectivity.

Quote Request

Request a Quote for 2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.